molecular formula C12H14INO B2609828 2-(4-Iodophenyl)-1-(pyrrolidin-1-yl)ethanone CAS No. 2097676-72-5

2-(4-Iodophenyl)-1-(pyrrolidin-1-yl)ethanone

Cat. No. B2609828
CAS RN: 2097676-72-5
M. Wt: 315.154
InChI Key: GMIFWDXOQKEZDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Iodophenyl)-1-(pyrrolidin-1-yl)ethanone, also known as IPP or α-pyrrolidinopropiophenone, is a synthetic compound that belongs to the class of cathinones, which are psychoactive substances that mimic the effects of amphetamines and cocaine. IPP has gained popularity in recent years due to its use as a recreational drug and its potential as a research chemical.

Scientific Research Applications

Hydrogen-Bonding Patterns in Enaminones

Compounds structurally similar to 2-(4-Iodophenyl)-1-(pyrrolidin-1-yl)ethanone, such as enaminones, display intricate hydrogen-bonding patterns. These patterns include bifurcated intra- and intermolecular hydrogen bonding, forming six-membered hydrogen-bonded rings and centrosymmetric dimers. These structures are further stabilized by weak interactions like C-H...Br, Br...O, C-H...pi, and C-H...O interactions (Balderson et al., 2007).

Novel Cathinone Derivative Identification

A compound with a backbone structure similar to 2-(4-Iodophenyl)-1-(pyrrolidin-1-yl)ethanone was identified and characterized as a novel cathinone derivative. The structure elucidation employed techniques like GC-MS, LC-HRMS, NMR, and X-ray crystallography, highlighting the compound's potential in forensic and clinical laboratories for identifying related substances (Bijlsma et al., 2015).

Chemical Synthesis

2-(4-Iodophenyl)-1-(pyrrolidin-1-yl)ethanone-related compounds have been synthesized through various chemical reactions, demonstrating the compound's relevance in chemical synthesis and potential applications in developing pharmaceuticals or other chemically significant molecules (Dan-shen, 2009).

Metabolic Pathways

Related compounds' metabolism in humans has been elucidated, providing insights into the metabolic pathways that such structures undergo, including reduction, oxidation, and hydroxylation processes. This information is crucial for understanding the pharmacokinetics and potential therapeutic uses of similar compounds (Shima et al., 2015).

Antimicrobial Activity

Compounds with structures related to 2-(4-Iodophenyl)-1-(pyrrolidin-1-yl)ethanone have shown antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Salimon et al., 2011).

properties

IUPAC Name

2-(4-iodophenyl)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO/c13-11-5-3-10(4-6-11)9-12(15)14-7-1-2-8-14/h3-6H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIFWDXOQKEZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Iodophenyl)-1-(pyrrolidin-1-yl)ethanone

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